4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one
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Overview
Description
4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. These compounds are significant in the pharmaceutical industry due to their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the hydroxymethyl group at the 4-position.
Amination: The resulting piperidine derivative undergoes amination to introduce the amino group at the 4-position.
Butanone Attachment: The final step involves the attachment of the butanone moiety to the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Piperidine derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the biological context and the type of activity being studied. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways.
Comparison with Similar Compounds
Piperidine
Piperidinone
4-Amino-1-(piperidin-1-yl)butan-1-one
4-Amino-1-(4-methylpiperidin-1-yl)butan-1-one
Uniqueness: 4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one is unique due to the presence of the hydroxymethyl group, which can influence its reactivity and biological activity compared to other piperidine derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
4-amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-5-1-2-10(14)12-6-3-9(8-13)4-7-12/h9,13H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIHDTYZKCUABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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